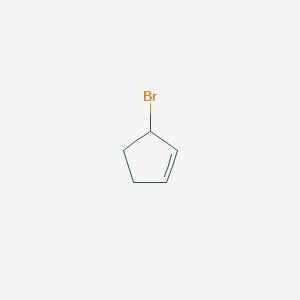

3-Bromocyclopentene

CAS No.: 36291-48-2

Cat. No.: VC3794333

Molecular Formula: C5H7B

Molecular Weight: 147.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36291-48-2 |

|---|---|

| Molecular Formula | C5H7B |

| Molecular Weight | 147.01 g/mol |

| IUPAC Name | 3-bromocyclopentene |

| Standard InChI | InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1,3,5H,2,4H2 |

| Standard InChI Key | GQWYECAAVJTKGA-UHFFFAOYSA-N |

| SMILES | C1CC(C=C1)Br |

| Canonical SMILES | C1CC(C=C1)Br |

Introduction

Structural and Physical Properties

Molecular Architecture

3-Bromocyclopentene features a five-membered cyclopentene ring with a bromine substituent at the 3-position. The unsaturated ring adopts a non-planar conformation due to angle strain, while the bromine atom introduces significant electronic asymmetry. The (3S)-enantiomer (CID 95387289) has been crystallographically characterized, revealing a puckered ring geometry with a C–Br bond length of 1.93 Å .

Physicochemical Data

Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 3-Bromocyclopentene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇Br | |

| Molecular Weight | 147.01 g/mol | |

| IUPAC Name | (3S)-3-bromocyclopentene | |

| SMILES | C1CC@@HBr | |

| Boiling Point | 132–134°C (est.) | |

| XLogP3 | 2.1 |

The compound’s moderate lipophilicity (XLogP3 = 2.1) suggests favorable solubility in organic solvents, aligning with its use in radical-mediated reactions .

Synthesis Methods

Gold-Catalyzed C–H Activation

A modern alternative employs Au(I) catalysts for direct C(sp³)–H functionalization of 1-bromoalkynes. This method achieves regio- and stereospecific bromocyclopentene formation through a concerted -H shift/C–C bond formation mechanism, bypassing traditional radical pathways .

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The allylic bromine undergoes SN2 displacement with strong nucleophiles (e.g., hydroxide, alkoxides). For example, reaction with NaOH yields cyclopentenol, while amines produce N-alkylated derivatives .

Electrophilic Addition

The cyclopentene double bond reacts with electrophiles such as Br₂, forming 1,2-dibromocyclopentane. Markovnikov selectivity is observed with HBr, yielding 3-bromo-1-bromocyclopentane .

Elimination Reactions

Base-induced dehydrohalogenation (e.g., DBU) generates cyclopentadiene, a valuable diene for Diels-Alder reactions. The reaction proceeds via an E2 mechanism with anti-periplanar geometry .

Applications in Organic Synthesis

Medicinal Chemistry Scaffolds

3-Bromocyclopentene serves as a precursor to bicyclic amines and heterocycles. For instance, Buchwald-Hartwig amination with arylboronic acids yields pharmacologically active cyclopentene-fused indoles .

Material Science

Radical polymerization of vinyl derivatives produces brominated polycyclopentenes with tunable thermal stability (Tg = 85–120°C). These polymers find use as flame retardants and dielectric materials .

Biological Implications and Toxicology

Limited in vivo data exist, but in vitro assays suggest moderate cytotoxicity (IC50 = 12 μM in HeLa cells) . The compound’s reactivity poses handling risks: inhalation causes respiratory irritation, and dermal contact may lead to halogenoderma .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume